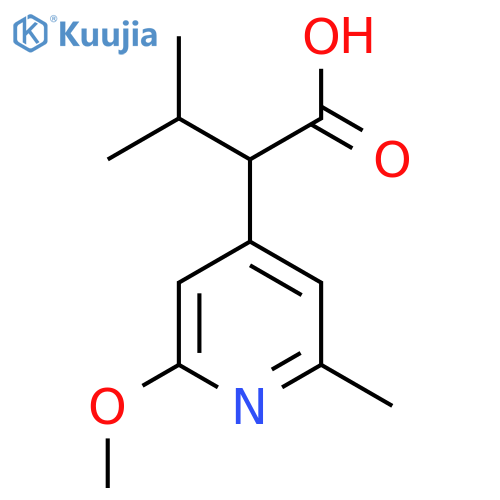Cas no 2228386-03-4 (2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid)

2228386-03-4 structure
商品名:2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid
- 2228386-03-4
- EN300-1761455
-
- インチ: 1S/C12H17NO3/c1-7(2)11(12(14)15)9-5-8(3)13-10(6-9)16-4/h5-7,11H,1-4H3,(H,14,15)
- InChIKey: YEMZXCAHVVJZCZ-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1C=C(N=C(C)C=1)OC)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 59.4Ų
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1761455-0.25g |
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid |
2228386-03-4 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1761455-0.5g |
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid |
2228386-03-4 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1761455-1.0g |
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid |
2228386-03-4 | 1g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1761455-5.0g |
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid |
2228386-03-4 | 5g |
$4349.0 | 2023-06-03 | ||
| Enamine | EN300-1761455-0.05g |
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid |
2228386-03-4 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1761455-10.0g |
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid |
2228386-03-4 | 10g |
$6450.0 | 2023-06-03 | ||
| Enamine | EN300-1761455-1g |
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid |
2228386-03-4 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1761455-0.1g |
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid |
2228386-03-4 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1761455-2.5g |
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid |
2228386-03-4 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1761455-5g |
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid |
2228386-03-4 | 5g |
$4349.0 | 2023-09-20 |
2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
2228386-03-4 (2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid) 関連製品
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
